1,4-Diazepan-1-yl(2-thienyl)methanone

Description

The exact mass of the compound (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

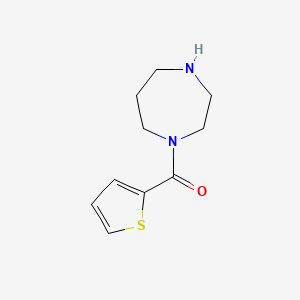

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYAIIHKVJXWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383806 | |

| Record name | (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-51-3 | |

| Record name | (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683274-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazepan-1-yl(2-thienyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 1,4-Diazepan-1-yl(2-thienyl)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the structural elucidation, synthesis, and in-depth analysis of key physicochemical parameters such as solubility, lipophilicity (LogP), acid dissociation constant (pKa), and stability. Furthermore, standard analytical methodologies for the characterization and quantification of this compound are presented. The information herein is intended to serve as a foundational resource for the further investigation and potential development of this compound as a therapeutic agent.

Introduction: The Significance of the 1,4-Diazepine and Thiophene Moieties

The compound this compound is a structurally intriguing molecule that incorporates two key pharmacophores: a 1,4-diazepane ring and a thiophene moiety. The 1,4-diazepine core is a seven-membered heterocyclic ring containing two nitrogen atoms, a scaffold that is prevalent in a wide array of biologically active compounds. Derivatives of 1,4-diazepines are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties[1]. The well-known class of benzodiazepine drugs, such as diazepam, are based on a fused benzene and diazepine ring system and act as modulators of the gamma-aminobutyric acid (GABA) receptor in the central nervous system[2][3].

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another privileged structure in medicinal chemistry.[4][5] Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Thiophene derivatives are found in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[4][6][7] However, the metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, a factor that requires careful consideration during drug development.[8]

The combination of the 1,4-diazepane and thiophene moieties in this compound suggests a potential for novel pharmacological activities, making a thorough understanding of its physicochemical properties a critical first step in its evaluation as a potential drug candidate.

Structural and Molecular Information

A clear understanding of the molecular structure is fundamental to interpreting its physicochemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | [9] |

| CAS Number | 683274-51-3 | [9] |

| Molecular Formula | C₁₀H₁₄N₂OS | [9][10] |

| Molecular Weight | 210.30 g/mol | [10] |

| Canonical SMILES | C1CNCCN(C1)C(=O)C2=CC=CS2 | N/A |

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis Pathway

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and common synthetic route involves the acylation of 1,4-diazepane with a derivative of thiophene-2-carboxylic acid. This approach is a standard method for the formation of amide bonds.

Diagram: Proposed Synthesis Workflow

Caption: A representative synthetic workflow for the preparation of the target compound.

Experimental Protocol: Illustrative Synthesis

-

Dissolution: Dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 eq) to the solution to act as a base and scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Properties: An In-Depth Analysis

The physicochemical properties of a compound are paramount in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the key physicochemical parameters for this compound, with illustrative experimental protocols.

Solubility

Solubility is a critical factor for drug delivery and bioavailability. The presence of both a polar 1,4-diazepane ring and a more nonpolar thiophene and carbonyl group suggests that the solubility of this compound will be pH-dependent.

Table: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Moderately Soluble | The diazepane ring can be protonated at physiological pH, increasing aqueous solubility. |

| 0.1 M HCl | Highly Soluble | The basic nitrogen atoms of the diazepane ring will be fully protonated, forming a soluble salt. |

| 0.1 M NaOH | Sparingly Soluble | The compound is in its neutral, less polar form, reducing its affinity for aqueous media. |

| Ethanol | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the molecule. |

| DMSO | Highly Soluble | Dimethyl sulfoxide is a polar aprotic solvent that is an excellent solvent for a wide range of organic molecules. |

Experimental Protocol: Kinetic Solubility Assay (Illustrative)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

-

Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity of each well using a nephelometer at various time points.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. A balanced LogP is often desirable for oral drug candidates.

Predicted LogP Value: Based on computational models and the presence of both polar and non-polar moieties, the predicted LogP for this compound is in the range of 1.5 - 2.5 . This suggests a moderate lipophilicity, which is often favorable for drug-like molecules.

Experimental Protocol: Shake-Flask Method for LogP Determination (Illustrative)

-

Phase Preparation: Prepare a mutually saturated mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The 1,4-diazepane moiety contains two secondary amine groups, which are basic.

Predicted pKa Values:

-

pKa1 (more basic nitrogen): ~8.5 - 9.5

-

pKa2 (less basic nitrogen): ~4.0 - 5.0

The nitrogen atom further from the electron-withdrawing carbonyl group is expected to be more basic.

Experimental Protocol: Potentiometric Titration for pKa Determination (Illustrative)

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Chemical Stability

Assessing the chemical stability of a compound is essential to ensure its integrity during storage and administration.

Predicted Stability Profile:

-

pH Stability: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

-

Oxidative Stability: The thiophene ring can be susceptible to oxidation.

-

Photostability: Aromatic systems can sometimes be sensitive to degradation upon exposure to UV light.

Experimental Protocol: Forced Degradation Study (Illustrative)

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

-

Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

-

Oxidative stress (e.g., 3% hydrogen peroxide).

-

Photolytic stress (exposure to UV light).

-

-

Time Points: Sample the solutions at various time points.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Analytical Characterization

Robust analytical methods are necessary for the identification, quantification, and quality control of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound.

Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid acts as a mobile phase modifier to improve peak shape for basic compounds. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is suitable for separating the parent compound from potential impurities and degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The thiophene and carbonyl moieties are expected to have strong UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume. |

Spectroscopic Methods

Spectroscopic techniques are essential for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide an accurate mass for the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O (amide) and N-H (amine) functional groups.

Diagram: Analytical Workflow for Compound Characterization

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a novel compound.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. The presence of the 1,4-diazepane and thiophene moieties imparts this molecule with characteristics that are of significant interest in the field of drug discovery. The provided illustrative data and experimental protocols offer a solid foundation for researchers to initiate their own investigations into this promising compound. A thorough understanding of its solubility, lipophilicity, pKa, and stability, coupled with robust analytical methods, will be instrumental in advancing the exploration of this compound as a potential therapeutic agent.

References

- Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Diazepam. PubChem.

-

PubMed. (n.d.). n-(1-methyl-4,5-dihydro-[1][9][11]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review.

- TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.

- ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- ResearchGate. (n.d.). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.

- MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia.

- Smolecule. (n.d.). (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-3-yl)methanone hydrochloride.

- Oakwood Chemical. (n.d.). This compound.

- FooDB. (2010). Showing Compound Diazepam (FDB007103).

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry.

- MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.

- PubMed. (n.d.). Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns.

- National Center for Biotechnology Information. (n.d.). (2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide. PubChem.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scbt.com [scbt.com]

- 10. This compound [oakwoodchemical.com]

- 11. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,4-Diazepan-1-yl(2-thienyl)methanone: Synthesis, Properties, and Therapeutic Potential

This document provides an in-depth technical overview of 1,4-Diazepan-1-yl(2-thienyl)methanone (CAS Number: 683274-51-3), a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its chemical structure, synthesis, and the broader biological context of its core scaffolds, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore its potential applications.

Introduction and Molecular Overview

This compound belongs to a class of compounds characterized by a seven-membered 1,4-diazepane ring acylated with a thiophene-2-carbonyl group. The 1,4-diazepane moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1][2] Its structural flexibility and ability to present substituents in specific three-dimensional orientations make it a valuable core for designing selective ligands.

Notably, substituted diazepane structures are central to the development of orexin receptor antagonists, a class of drugs used to treat sleep disorders like insomnia.[3][4] The thiophene ring, a bioisostere of a phenyl ring, is also a common feature in pharmacologically active molecules, often contributing to improved metabolic stability or receptor affinity. The combination of these two moieties in this compound suggests its potential as an intermediate or a candidate for CNS-related therapeutic targets.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the core chemical information provides a basis for experimental design.

| Property | Value | Source |

| CAS Number | 683274-51-3 | [5][6] |

| Molecular Formula | C₁₀H₁₄N₂OS | [5][6] |

| Molecular Weight | 210.30 g/mol | [5][6] |

| Synonym | 1-(thiophene-2-carbonyl)-1,4-diazepane | [7] |

| Appearance | (Not published) | |

| Melting Point | (Not published) | |

| Solubility | (Not published) |

Synthesis and Manufacturing

The logical and most direct synthetic route to this compound is the nucleophilic acyl substitution between 1,4-diazepane and a suitable acylating agent, thiophene-2-carbonyl chloride. This reaction is a standard amide bond formation.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-part process: the preparation of the acylating agent and the final coupling reaction.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for amide coupling.

Materials:

-

1,4-Diazepane

-

Thiophene-2-carbonyl chloride[8]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture, especially given the reactivity of the acyl chloride. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.

-

-

Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution and stir for 5-10 minutes.

-

Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

-

-

Acylation: Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise.[8]

-

Rationale: Dropwise addition ensures the reaction temperature remains low and prevents the formation of undesired side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure this compound.

Biological Context and Potential Therapeutic Applications

While no specific biological activity has been published for this compound, its core structure is strongly associated with CNS activity. The 1,4-diazepine and benzodiazepine families are known for a vast range of pharmacological effects, including anxiolytic, anticonvulsant, sedative, and antipsychotic properties.[1][2][9]

Orexin Receptor Antagonism

The most compelling therapeutic hypothesis for derivatives of this compound lies in orexin receptor antagonism. The orexin system is a key regulator of sleep, arousal, and appetite. Orexin receptor antagonists block the activity of orexin neuropeptides, promoting sleep. This mechanism is the basis for insomnia medications like Suvorexant, which features a substituted 1,4-diazepane core.[4][10]

Caption: Mechanism of orexin receptor antagonism.

Given this precedent, this compound serves as a valuable starting point or fragment for the synthesis of a library of compounds to be screened for orexin receptor activity.

Other Potential CNS and Anticancer Applications

The thieno[5][10]diazepine scaffold, a related structure, has been investigated for its potential as a multi-protein kinase inhibitor for cancer therapy.[11] This suggests that further functionalization of the core this compound structure could yield compounds with antiproliferative activity.

Future Research Directions

To fully elucidate the potential of this compound, the following research avenues are recommended:

-

Full Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, pKa, and LogP is essential for understanding its drug-like properties.

-

Spectroscopic Analysis: Comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

-

In Vitro Biological Screening:

-

Primary screening against orexin 1 and 2 receptors (OX1R and OX2R) to test the primary therapeutic hypothesis.

-

Broader CNS target screening, including dopamine, serotonin, and GABA receptors, given the wide-ranging activities of benzodiazepines.[2]

-

Screening against a panel of protein kinases to explore potential anticancer applications.[11]

-

-

Analogue Synthesis: Creation of a chemical library by modifying the thiophene ring and the diazepane ring to establish structure-activity relationships (SAR).

Conclusion

This compound is a structurally intriguing molecule that combines two pharmacologically relevant scaffolds. While it is currently positioned primarily as a chemical intermediate, its strong structural relationship to known CNS-active agents, particularly orexin receptor antagonists, makes it a molecule of significant interest for drug discovery. The straightforward synthetic pathway allows for accessible production and derivatization, paving the way for future investigations into its biological activity and therapeutic potential.

References

- Breslin, H. J., et al. Substituted diazepan compounds as orexin receptor antagonists.

-

Oakwood Chemical. This compound. [Link]

- Esteve, C., et al. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

PubChem. [4-[(2-Chlorophenyl)methyl]-1,4-diazepan-1-yl]-(5-chloro-3-pyridinyl)methanone. [Link]

- Cox, C. D., et al. Process for the preparation of orexin receptor antagonists.

- Petersen, J. B. Preparation of diazepam.

-

Alam, M., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

- Stahly, G. P. Preparation of 2-thiophenecarbonyl chloride.

- Zoller, T., et al. Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

-

Alam, M., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

-

Yavari, I., et al. Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans. ResearchGate. [Link]

-

Ha, J. D., et al. Discovery of novel 4-aryl-thieno[5][10]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed. [Link]

-

Kim, I., et al. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

Wang, C., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Dömling, A., et al. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

-

Kumar, A., et al. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 7. download [amadischem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benthamscience.com [benthamscience.com]

- 10. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 11. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 1,4-Diazepan-1-yl(2-thienyl)methanone

<

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies employed for the definitive structural elucidation of the novel heterocyclic compound, 1,4-Diazepan-1-yl(2-thienyl)methanone. The synergistic application of high-resolution mass spectrometry and an array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques is detailed. This guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and verifiable structural assignment. We will delve into the interpretation of mass spectral fragmentation patterns and the meticulous assignment of proton (¹H) and carbon (¹³C) signals through advanced NMR experiments including COSY, HSQC, and HMBC.

Introduction: The Significance of N-Acyl Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, and anticonvulsant properties. The introduction of a 2-thienylmethanone moiety to the 1,4-diazepane ring system is anticipated to modulate its biological profile, making the unambiguous confirmation of its structure a critical first step in its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry stand as the cornerstone techniques for the structural determination of such novel organic molecules.[2][3] This guide will systematically detail the integrated analytical workflow used to confirm the molecular structure of this compound.

Molecular Structure Verification via Mass Spectrometry

The initial step in the structural elucidation process is to ascertain the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that can be used to deduce the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Data Interpretation and Fragmentation Analysis

The HRMS data for this compound is expected to show a prominent [M+H]⁺ ion. The exact mass of this ion is then used to calculate the elemental composition, which should correspond to the theoretical formula C₁₀H₁₄N₂OS.

In addition to determining the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns.[4] While ESI is a soft ionization technique, some in-source fragmentation may occur, or tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. The expected fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the diazepane ring.[5][6]

Expected Key Fragmentation Pathways:

-

α-cleavage adjacent to the carbonyl group: This would result in the formation of a stable acylium ion, [C₄H₃SCO]⁺, with a characteristic m/z value.

-

Cleavage of the diazepane ring: Fragmentation of the seven-membered ring can lead to a series of characteristic daughter ions.

Unraveling the Molecular Framework with NMR Spectroscopy

While mass spectrometry provides the molecular formula and fragmentation clues, NMR spectroscopy is indispensable for delineating the precise connectivity of atoms within the molecule.[2][7][8] A suite of 1D and 2D NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals.[9][10][11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Spectrometer Setup: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The spectrometer is tuned and shimmed to ensure optimal resolution and lineshape.[12]

-

1D NMR Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is run to acquire the carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also performed to differentiate between CH, CH₂, and CH₃ groups.[9]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[13][14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH couplings), which is crucial for piecing together the molecular fragments.[9][16]

-

Spectroscopic Data Interpretation

The ¹H NMR spectrum will provide information about the different proton environments in the molecule.[3] The spectrum is analyzed for chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting patterns).

-

Thienyl Protons: The thiophene ring will exhibit three distinct aromatic proton signals, with characteristic chemical shifts and coupling constants.[12][18][19]

-

Diazepane Protons: The seven-membered diazepane ring will show a series of complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field compared to the other methylene protons.[20][21][22][23]

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT experiments are then used to assign each carbon signal as a CH, CH₂, or CH₃ group, or a quaternary carbon.[9]

-

Carbonyl Carbon: A characteristic signal in the downfield region (around 160-180 ppm) will correspond to the amide carbonyl carbon.

-

Thienyl Carbons: The carbon signals of the thiophene ring will appear in the aromatic region (typically 120-140 ppm).[18]

-

Diazepane Carbons: The aliphatic carbons of the diazepane ring will resonate in the upfield region of the spectrum.[23][24]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT |

| Thienyl-H | (Expected Aromatic Region) | - | - |

| Thienyl-C | - | (Expected Aromatic Region) | CH/C |

| C=O | - | (Expected Downfield) | C |

| Diazepane-CH₂ (adjacent to N) | (Expected Aliphatic, deshielded) | (Expected Aliphatic, deshielded) | CH₂ |

| Diazepane-CH₂ | (Expected Aliphatic) | (Expected Aliphatic) | CH₂ |

| Table 1: Predicted NMR Data Summary for this compound. |

The 2D NMR spectra are the key to connecting the individual spin systems and confirming the overall molecular structure.[13][25][26]

-

COSY: Cross-peaks in the COSY spectrum will establish the proton-proton connectivities within the thiophene ring and along the diazepane backbone.[14][15]

-

HSQC: This spectrum will unambiguously link each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.[16][17]

-

HMBC: The HMBC spectrum is crucial for establishing long-range correlations. Key correlations to look for include:

-

Correlations from the thienyl protons to the carbonyl carbon.

-

Correlations from the diazepane protons adjacent to the amide nitrogen to the carbonyl carbon.

-

Correlations across the diazepane ring, confirming the seven-membered ring structure.

-

Consolidated Structural Confirmation

By integrating the data from all analytical techniques, a definitive structure for this compound can be established. HRMS confirms the elemental composition. The ¹H and ¹³C NMR spectra, with the aid of DEPT, identify all the proton and carbon environments. The COSY spectrum establishes the proton connectivity within the two main fragments: the thienyl ring and the diazepane ring. The HSQC spectrum links the proton and carbon data. Finally, the crucial HMBC correlations, particularly between the thienyl protons and the carbonyl carbon, and between the diazepane protons and the carbonyl carbon, unequivocally prove the connection between the two fragments via the amide linkage.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic power of modern analytical techniques. This guide has outlined a robust workflow, from initial molecular formula determination by HRMS to the detailed mapping of atomic connectivity through a suite of 1D and 2D NMR experiments. The causality behind each experimental choice has been explained, providing a self-validating system for structural confirmation. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development involving this compound.

References

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

JoVE. (2024). Video: 2D NMR: Overview of Homonuclear Correlation Techniques. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.

-

CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

-

JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

- Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy. Elsevier.

-

ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

-

Sci-Hub. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-1,4-diazepine. Retrieved from [Link]

-

CORE. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-methyl-1,4-diazepane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). hexahydro-1H-1,4-diazepine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Retrieved from [Link]

-

Wiley Online Library. (2011). Synthesis of 2-(4-substitutedbenzyl-[7][25]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[7][12][25]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

IntechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

- Not available.

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

NIH. (n.d.). 1,4-Ditosyl-1,4-diazepane. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Retrieved from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

NIST. (n.d.). Diazepam. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. anuchem.weebly.com [anuchem.weebly.com]

- 3. jchps.com [jchps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. emerypharma.com [emerypharma.com]

- 10. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. Sci-Hub. Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles / Magnetic Resonance in Chemistry, 1989 [sci-hub.box]

- 19. researchgate.net [researchgate.net]

- 20. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR spectrum [chemicalbook.com]

- 21. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. mdpi.com [mdpi.com]

- 24. spectrabase.com [spectrabase.com]

- 25. m.youtube.com [m.youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Biological Targets of Thienyl-Diazepan Compounds

Introduction: The Thienyl-Diazepan Scaffold - A Privileged Structure in Neuropharmacology and Beyond

Thienyl-diazepan compounds represent a significant class of heterocyclic molecules that have been the subject of extensive research in medicinal chemistry. Structurally, they are analogs of benzodiazepines, distinguished by the substitution of the benzene ring with a bioisosteric thiophene ring fused to a seven-membered diazepine core.[1][2][3] This seemingly subtle modification has profound effects on the electronic properties, potency, and pharmacokinetic profiles of these compounds compared to their classical benzodiazepine counterparts.[2][4]

This guide provides a comprehensive exploration of the known and emerging biological targets of thienyl-diazepan derivatives. We will delve into the primary mechanism of action that defines the majority of these compounds, explore the nuances of subtype selectivity, and present the experimental frameworks required to validate these interactions. Furthermore, we will expand the scope to include structurally related compounds that engage with a completely different set of biological targets, highlighting the versatility of the thienyl-diazepan scaffold in modern drug discovery. The narrative is designed for researchers and drug development professionals, blending established knowledge with the practical insights needed to advance the field.

Part 1: The Canonical Target - Positive Allosteric Modulation of the GABA-A Receptor

The overwhelming majority of therapeutically relevant thienyl-diazepan compounds, including well-known agents like etizolam, brotizolam, and clotiazepam, exert their effects through a single, well-defined biological target: the γ-aminobutyric acid type A (GABA-A) receptor.[1][5][6] They do not act as direct agonists but rather as positive allosteric modulators (PAMs), a sophisticated mechanism that enhances the activity of the endogenous neurotransmitter.[1][7]

Core Mechanism of Action

The GABA-A receptor is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions (Cl⁻).[7][8] In the central nervous system (CNS), GABA is the principal inhibitory neurotransmitter. When GABA binds to its orthosteric site on the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the brain.[8][9]

Thienyl-diazepans, like benzodiazepines, bind to a distinct allosteric site known as the benzodiazepine (BZD) site.[7] This high-affinity binding pocket is located at the interface between an α and the γ2 subunit of the receptor complex.[7][10] The binding of a thienyl-diazepan molecule induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA.[6] This results in a more frequent opening of the chloride channel in the presence of GABA, potentiating the natural inhibitory signal.[9][11] This enhanced GABAergic inhibition is the molecular basis for the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these compounds.[1][12][13]

Part 2: Expanding the Target Landscape - The Versatility of the Thienyl-Diazepan Scaffold

While the GABA-A receptor is the canonical target, the chemical versatility of the thienyl-diazepan core allows it to be adapted to interact with entirely different classes of biological targets. This underscores its value as a "privileged scaffold" in medicinal chemistry.

The Olanzapine Archetype: Thienobenzodiazepines as Multi-Receptor Antagonists

A structurally distinct subclass, the thienobenzodiazepines, is exemplified by the atypical antipsychotic drug Olanzapine. Unlike the GABA-A modulating thienodiazepines, Olanzapine's therapeutic action stems from its ability to antagonize a wide array of CNS receptors. [14][15]This multi-target profile is crucial for its efficacy in treating complex neuropsychiatric disorders like schizophrenia and bipolar disorder. [15] Key Targets of Olanzapine:

-

Dopamine Receptors: High affinity for D₁, D₂, D₃, D₄, and D₅ receptors. [14]Antagonism at D₂ receptors is a key mechanism for antipsychotic effects.

-

Serotonin (5-HT) Receptors: Strong antagonism at 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₆ receptors. [14]The 5-HT₂ₐ/D₂ antagonism ratio is a hallmark of atypical antipsychotics, thought to reduce extrapyramidal side effects.

-

Adrenergic Receptors: Blocks α₁-adrenoreceptors. [14]* Histamine Receptors: Potent antagonist of the H₁ receptor, contributing to its sedative side effects. [14]* Muscarinic Receptors: Antagonism at M₁-M₅ receptors, which can lead to anticholinergic side effects. [14] This polypharmacology demonstrates that fusing a thiophene ring to a benzodiazepine core can produce compounds with a target profile completely divorced from GABAergic modulation.

Emerging Targets: Inhibition of Protein-Protein Interactions

Recent research has shown that novel thienyl-diazepan scaffolds can be engineered to target intracellular protein-protein interactions, moving them into therapeutic areas like oncology. A notable example is the development of 1,4-thienodiazepine-2,5-diones as antagonists of the p53-Mdm2 interaction. [16] The p53 protein is a critical tumor suppressor, often called the "guardian of the genome." In many cancers, p53 is not mutated but is rendered inactive by overexpression of its negative regulator, Mdm2. The development of small molecules that can block the p53-Mdm2 interaction is a major goal in cancer therapy, as it would restore the tumor-suppressing function of p53. The discovery that a thienodiazepine-based scaffold can achieve this demonstrates the immense potential for this chemical class to yield lead compounds for a diverse range of biological targets far beyond the CNS. [16]

Conclusion and Future Directions

The biological targets of thienyl-diazepan compounds are dominated by the GABA-A receptor, where they act as potent and effective positive allosteric modulators. The therapeutic value of these compounds is dictated by their specific affinities for different GABA-A receptor α-subunits, a property that can be meticulously quantified through a combination of radioligand binding and electrophysiological assays. For researchers in this area, the path forward involves designing compounds with greater subtype selectivity to fine-tune therapeutic effects and minimize side effects. [17][18] However, the field is not monolithic. The existence of multi-receptor antagonists like Olanzapine and the emergence of scaffolds targeting protein-protein interactions like p53-Mdm2 prove that the thienyl-diazepan core is a remarkably versatile platform. [14][16]Future research should continue to explore the vast chemical space around this scaffold, applying it to novel biological targets and therapeutic areas. The synthesis and screening of diverse thienyl-diazepan libraries will undoubtedly uncover new lead compounds with unique and valuable mechanisms of action, solidifying the importance of this chemical family in the future of drug discovery.

References

- Farmaco. (1994, March).

- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Thieno-triazolo Designer Benzodiazepines.

- Grokipedia. (n.d.). Thienodiazepine.

- Unknown. (2026, January 7). Thienobenzodiazepines: Understanding Their Role and Risks in Modern Medicine.

- Patsnap Synapse. (2023, September 4). Exploring Brotizolam's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.

- Patsnap Synapse. (2024, July 17).

- The Right Step Houston. (2024, January 26).

- Wikipedia. (n.d.). Etizolam.

- American Addiction Centers. (n.d.). Etizolam (Thienodiazepine): What It Is, Uses, Side Effects, & Abuse Potential.

- Patsnap Synapse. (2024, July 17).

- Patsnap Synapse. (2024, June 14).

- Patsnap Synapse. (2024, July 17).

- Bentham Science Publisher. (2025, October 27).

- ideXlab. (n.d.). Thienobenzodiazepine - Explore the Science & Experts.

- ResearchGate. (n.d.). (PDF) Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders.

- Wikipedia. (n.d.). Thienodiazepine.

- Wikipedia. (n.d.). Clotiazepam.

- National Institutes of Health. (n.d.). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity.

- PubMed. (n.d.). A closer look at the high affinity benzodiazepine binding site on GABAA receptors.

- Wikipedia. (n.d.). GABAA receptor.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. rightsteprehabhouston.com [rightsteprehabhouston.com]

- 3. Thienodiazepine - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Brotizolam's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. What is the mechanism of Clotiazepam? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What is the mechanism of Bentazepam? [synapse.patsnap.com]

- 9. What is Bentazepam used for? [synapse.patsnap.com]

- 10. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Brotizolam? [synapse.patsnap.com]

- 12. Etizolam - Wikipedia [en.wikipedia.org]

- 13. Clotiazepam - Wikipedia [en.wikipedia.org]

- 14. Thienobenzodiazepine - Explore the Science & Experts | ideXlab [idexlab.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to 1,4-Diazepine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepine framework, a seven-membered heterocyclic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have yielded a rich harvest of therapeutic agents, most notably the benzodiazepine class of drugs. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of 1,4-diazepine derivatives, offering valuable insights for professionals in drug discovery and development. The versatility of this scaffold allows for a wide range of biological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, antifungal, and anticancer effects.[1][2][3][4]

Core Synthesis Strategies

The synthetic accessibility of the 1,4-diazepine core is a key factor driving its extensive investigation. Various synthetic methodologies have been developed to construct this heterocyclic system, enabling the introduction of diverse substituents to modulate its physicochemical and pharmacological properties.

General Synthesis of 1,4-Diazepine Derivatives

A prevalent and adaptable method for synthesizing 1,4-diazepine derivatives involves the condensation of a suitable diamine with a dicarbonyl compound. This approach offers a straightforward route to the core structure and allows for considerable variation in the final product.

Experimental Protocol: A General Procedure for 1,4-Diazepine Synthesis

-

Reaction Setup: A mixture of a 1,2-diamine and a 1,3-dicarbonyl compound in a suitable solvent, such as ethanol, is prepared.

-

Catalysis: A catalytic amount of a heteropolyacid (HPA) is added to the mixture. HPAs, such as those of the Keggin-type, have demonstrated high efficiency in catalyzing this reaction.[5]

-

Reflux: The reaction mixture is heated under reflux conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 1,4-diazepine derivative.[5]

This method is advantageous due to its generally high yields and relatively short reaction times.[5] The choice of specific diamine and dicarbonyl precursors, along with the reaction conditions, can be tailored to produce a library of derivatives with diverse substitution patterns.

Caption: A generalized workflow for the synthesis of 1,4-diazepine derivatives.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

1,4-Diazepine derivatives exhibit a broad spectrum of pharmacological activities, a testament to their ability to interact with various biological targets. The specific activity is intricately linked to the substitution pattern on the diazepine ring system.

Anxiolytic and Anticonvulsant Properties

The most renowned members of this class are the 1,4-benzodiazepines, which are widely prescribed for their anxiolytic, anticonvulsant, and muscle relaxant properties.[6][7] These effects are primarily mediated through their interaction with the central nervous system.

Mechanism of Action: Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[8][9] Their binding to a specific site on the receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[8] This results in a dampening of neuronal excitability, producing the characteristic sedative and anxiolytic effects.[7][9]

Caption: The mechanism of action of 1,4-benzodiazepines at the GABA-A receptor.

Structure-Activity Relationship (SAR) Insights:

-

Benzene Ring Substitution: Modifications on the fused benzene ring are generally limited, as significant alterations can be detrimental to activity. However, the introduction of a chlorine atom at position 7 has been shown to significantly increase the anxiolytic and anticonvulsant activity.[6]

-

Diazepine Ring Modifications: The diazepine ring offers more flexibility for modification. The presence of a carbonyl group at position 2 and a double bond between positions 4 and 5 are often important for high affinity to the benzodiazepine binding site.[7]

-

Substituents at Position 5: A phenyl group at the 5-position is a common feature in many active benzodiazepines. The nature and substitution pattern of this aryl group can influence potency and selectivity.

Anticancer and Other Activities

Beyond their effects on the central nervous system, 1,4-diazepine derivatives have emerged as promising candidates for other therapeutic areas, including oncology and infectious diseases.[1][2][4] Their anticancer activity can stem from various mechanisms, such as the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways.

Data Summary of Representative 1,4-Diazepine Derivatives

| Derivative Class | Key Structural Features | Primary Pharmacological Activity | Mechanism of Action (if known) | Representative Drug(s) |

| 1,4-Benzodiazepines | Fused benzene ring, often with a 7-chloro substituent and a 5-phenyl group. | Anxiolytic, Anticonvulsant, Sedative-hypnotic | Positive allosteric modulation of the GABA-A receptor | Diazepam, Lorazepam, Alprazolam |

| Hetrazepines | 1,4-Diazepine ring fused with two heterocyclic rings. | Anxiolytic, Anticonvulsant, Hypnotic | Binding to benzodiazepine receptors | Brotizolam[10] |

| PDE4 Inhibitors | Tricyclic structures incorporating a 1,4-diazepino[6,7,1-hi]indole core. | Anti-inflammatory | Inhibition of phosphodiesterase 4 (PDE4) | Novel experimental compounds[11] |

| Anticancer Agents | Diverse structures, often with specific substituents designed to target cancer-related pathways. | Anticancer | Varies; can include kinase inhibition, microtubule disruption, etc. | Various investigational compounds |

Conclusion and Future Perspectives

The 1,4-diazepine scaffold has proven to be an exceptionally fruitful source of new therapeutic agents. Its synthetic tractability and the rich structure-activity relationship data accumulated over decades continue to inspire the design and development of novel derivatives. Future research will likely focus on:

-

Target Selectivity: Designing derivatives with improved selectivity for specific receptor subtypes or enzyme isoforms to minimize side effects.

-

Novel Therapeutic Applications: Exploring the potential of 1,4-diazepines in treating a wider range of diseases, including neurodegenerative disorders, inflammatory conditions, and various types of cancer.

-

Advanced Synthesis: Developing more efficient and environmentally friendly synthetic methods, including multicomponent reactions, to accelerate the discovery of new lead compounds.[12]

The enduring legacy of 1,4-diazepines in medicine, coupled with ongoing innovation in medicinal chemistry, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery for the foreseeable future.

References

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemisgroup.us [chemisgroup.us]

- 7. tsijournals.com [tsijournals.com]

- 8. Diazepam - Wikipedia [en.wikipedia.org]

- 9. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 1,4-Diazepan-1-yl(2-thienyl)methanone Analogs: A Guide to Synthesis, Diversification, and SAR

An In-Depth Technical Guide for Medicinal Chemists

As the quest for novel therapeutics continues, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,4-diazepane ring system is one such scaffold, forming the core of numerous clinically significant agents with diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2][3] When combined with a thienyl moiety—a versatile aromatic heterocycle known for its favorable physicochemical properties and ability to act as a bioisostere for a phenyl ring—the resulting 1,4-diazepan-1-yl(2-thienyl)methanone core presents a compelling starting point for drug discovery campaigns. Thieno-diazepine derivatives, for instance, have shown promise as potent multi-protein kinase inhibitors for cancer therapy.[4]

This guide provides a technical framework for researchers and drug development professionals aimed at the systematic exploration of the chemical space surrounding this core scaffold. We will delve into robust synthetic strategies, logical diversification approaches, and the principles of establishing a meaningful structure-activity relationship (SAR).

The Strategic Foundation: Core Synthesis

The efficient construction of the this compound core is paramount. A common and reliable approach involves a two-step sequence: acylation of a suitably protected 1,4-diazepane followed by deprotection. The choice of protecting group on the diazepane is a critical decision; a Boc (tert-butyloxycarbonyl) group is often preferred due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.

The causality behind this choice lies in orthogonality. The amide bond formed during acylation is stable to the acidic conditions required for Boc deprotection, ensuring the integrity of the core structure. This allows for the selective unmasking of the N4-nitrogen for subsequent diversification.

Caption: General workflow for the synthesis of the core scaffold.

Exploring the Chemical Space: A Multi-pronged Diversification Strategy

With the core amine salt in hand, the systematic exploration of the surrounding chemical space can begin. This process is not random; it is a hypothesis-driven effort to modulate physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) and to establish favorable interactions with a target protein.[5][6] The primary vectors for diversification are the N4-position of the diazepane ring and the thienyl moiety.

Caption: Key diversification points for exploring the chemical space.

Diversification at the N4-Position

The secondary amine at the N4-position is the most straightforward handle for introducing molecular diversity.

-

Reductive Amination: This is arguably the most powerful and reliable method for installing a wide variety of alkyl and benzyl groups.[7] The reaction proceeds by forming an intermediate iminium ion between the diazepane N4-amine and an aldehyde or ketone, which is then reduced in situ. The choice of reducing agent is key; sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of many functional groups, and can be used in a one-pot procedure.[8] This method is superior to direct alkylation with alkyl halides, which often leads to undesired quaternary ammonium salt formation.[7]

-

Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions are the state-of-the-art.[9][10] The Buchwald-Hartwig amination allows for the formation of a C-N bond between the diazepane N4-amine and an aryl halide (or triflate). This reaction provides access to a class of analogs that would be impossible to synthesize via reductive amination and is critical for probing interactions with aromatic-binding pockets in a target protein.

Modification of the Thienyl Moiety

The 2-thienyl group is more than just a structural placeholder; it is an electronically rich aromatic system that can be modified to fine-tune the molecule's properties.

-

Bioisosteric Replacement: The concept of bioisosterism involves substituting one group with another that retains similar physical or chemical properties, with the goal of improving biological activity or pharmacokinetic profiles.[11][12] The thiophene ring can be replaced with other aromatic systems to alter electronic distribution, metabolic stability, and hydrogen bonding potential. Common bioisosteres include:

-

Phenyl: To remove the sulfur atom and assess its importance.

-

Furanyl: A more polar, oxygen-containing five-membered ring.

-

Pyridyl: To introduce a basic nitrogen atom, which can serve as a hydrogen bond acceptor and significantly increase solubility.

-

This strategy requires starting with the appropriate acyl chloride (e.g., benzoyl chloride, furoyl chloride) during the core synthesis step.

Establishing a Structure-Activity Relationship (SAR)

The primary goal of synthesizing these analogs is to establish a clear SAR. By methodically changing one part of the molecule at a time and assessing the impact on biological activity, researchers can build a model of the pharmacophore.

| Analog ID | N4-Substituent (R) | Aromatic Ring (Ar) | Modification Strategy | Kinase Inhibition IC₅₀ (nM) [Hypothetical] | Rationale/Insight |

| CORE-01 | -H | 2-Thienyl | Core Scaffold | >10,000 | Baseline activity is low. |

| RA-01 | -CH₃ | 2-Thienyl | Reductive Amination | 5,200 | Small alkyl group offers minimal improvement. |

| RA-02 | -Benzyl | 2-Thienyl | Reductive Amination | 850 | Introduction of an aromatic ring improves potency. |

| RA-03 | -CH₂-(4-F-Ph) | 2-Thienyl | Reductive Amination | 320 | Electron-withdrawing group on benzyl enhances activity. |

| BH-01 | -Phenyl | 2-Thienyl | Buchwald-Hartwig | 1,500 | Direct C-N aryl bond is less favorable than a benzyl linker. |

| BIO-01 | -CH₂-(4-F-Ph) | Phenyl | Bioisosteric Replacement | 980 | Thiophene sulfur appears to be important for activity. |

| BIO-02 | -CH₂-(4-F-Ph) | 3-Pyridyl | Bioisosteric Replacement | 250 | H-bond acceptor in the aromatic ring is highly beneficial. |

This tabulated data allows for the direct comparison of analogs, leading to actionable insights. For example, the hypothetical data above suggests that a benzyl group at N4 is preferred over a direct phenyl linkage (RA-02 vs. BH-01) and that a hydrogen bond accepting pyridyl ring is superior to thiophene or phenyl rings (BIO-02 vs. RA-03 and BIO-01).

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols that include rigorous characterization.

Protocol 1: Synthesis of 1-(4-Benzyl-1,4-diazepan-1-yl)(2-thienyl)methanone (RA-02)

This protocol details a representative N4-diversification using reductive amination.

-

Step 1: Synthesis of the Core Amine Salt.

-

To a solution of 1-Boc-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 2-thenoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor by TLC or LC-MS for the disappearance of the starting amine.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield tert-butyl 4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxylate.

-

Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding this compound as its TFA salt. Self-Validation: Confirm structure and purity by ¹H NMR and LC-MS.

-

-

Step 2: Reductive Amination.

-

To a solution of the amine salt from Step 1 (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE, 0.1 M), add triethylamine (1.2 eq) to neutralize the salt.

-

Stir for 20 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final compound RA-02. Self-Validation: Confirm final structure, purity (>95%), and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Future Directions and Outlook

The systematic exploration of the this compound scaffold provides a fertile ground for the discovery of novel chemical entities. Future work should focus on:

-

Chiral Synthesis: Exploration of enantiomerically pure diazepane scaffolds to investigate stereochemical effects on biological activity.

-

Diazepane Ring Substitution: Introduction of substituents on the carbon backbone of the diazepane ring to impose conformational constraints.

-

Advanced Bioisosteres: Utilizing less common heterocyclic systems to further probe the electronic and steric requirements of the target.

By combining robust synthetic methodologies with logical, hypothesis-driven analog design, the chemical space around this privileged core can be efficiently navigated, maximizing the potential for identifying next-generation therapeutic agents.

References

-

Zhong, M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(19), 6649. [Link][1]

-

Sharma, S., & Kumar, A. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(5), 456-474. [Link][13]

-

Kim, B.T., et al. (2018). Discovery of novel 4-aryl-thieno[1][14]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(8), 1349-1354. [Link][4]

-

Request PDF on ResearchGate. (n.d.). 1,4-Diazepane Ring-Based Systems. [Link][14]

-

Boujlel, K., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 635-643. [Link][15]

-

Sharma, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3249-3273. [Link][16]

-

Ramajayam, R., Girdhar, R., & Yadav, M.R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 833-841. [Link][17]

-

Kumar, A., & Sharma, S. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 17(4), 444-458. [Link][2]

-